1-(4-Benzylpiperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone
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Description
1-(4-Benzylpiperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone is a compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Compounds related to 1-(4-Benzylpiperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone have been synthesized and studied for their potential antimicrobial and antifungal activities. For instance, derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid have shown variable and modest antimicrobial activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similar compounds have demonstrated pharmacological activities and were screened for their antibacterial activity against common bacterial strains and antifungal activity against Candida albicans (Mistry & Desai, 2006).
Anticancer Applications
The synthesis and study of derivatives of this compound have also been directed towards anticancer applications. For example, compounds with a similar structure have been investigated for their potential as anticancer drugs, focusing on the cytotoxicity against human oral squamous cell carcinoma cell lines and the quantitative structure–activity relationship to determine their effectiveness (Nagai et al., 2019).
Acetylcholinesterase Inhibition
Some derivatives have been designed and synthesized to target acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease. One study revealed that certain compounds within this chemical class were potent AChE inhibitors, indicating potential therapeutic applications for neurodegenerative diseases (Saeedi et al., 2019).
Anti-Inflammatory and Analgesic Properties
Research has also explored the anti-inflammatory and analgesic properties of related compounds. One study found that certain derivatives exhibit significant anti-inflammatory and analgesic activities, suggesting their potential use in the treatment of pain and inflammation (Gevorgyan et al., 2017).
Corrosion Inhibition
Additionally, derivatives of this compound have been studied for their corrosion inhibition performances. Density functional theory (DFT) calculations and molecular dynamics simulations have been performed to predict the effectiveness of these compounds in inhibiting corrosion of metals, highlighting their potential application in material science (Kaya et al., 2016).
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4OS/c23-18-7-4-8-19(13-18)24-22-25-20(16-29-22)14-21(28)27-11-9-26(10-12-27)15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZZDFMIPKDDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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